(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid
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Overview
Description
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid is a heterocyclic organic compound with the molecular formula C8H10F2NO3P and a molecular weight of 237.14 g/mol . This compound is known for its unique structure, which includes an amino group, two fluorine atoms, a phenyl group, and a phosphonic acid group. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluorinated phenyl compounds and phosphonic acid derivatives. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-(3,4-dihydroxyphenyl)ethylphosphonic acid
- 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid
- 1-amino-1-(2,3-dihydroxyphenyl)methylphosphonic acid
Uniqueness
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid is unique due to its difluorinated phenyl group and the presence of both amino and phosphonic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H10F2NO3P |
---|---|
Molecular Weight |
237.14 g/mol |
IUPAC Name |
[(2R)-2-amino-1,1-difluoro-2-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C8H10F2NO3P/c9-8(10,15(12,13)14)7(11)6-4-2-1-3-5-6/h1-5,7H,11H2,(H2,12,13,14)/t7-/m1/s1 |
InChI Key |
XTVXSSGYDBSAMT-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)P(=O)(O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)P(=O)(O)O)N |
Origin of Product |
United States |
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